molecular formula C19H16Cl2N2O2S2 B444355 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B444355
M. Wt: 439.4g/mol
InChI Key: KMGBNHXTVWVQCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of automated reactors and continuous flow systems can enhance scalability and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .

Mechanism of Action

The mechanism of action of 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound’s dichloro substituents and amide linkage also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H16Cl2N2O2S2

Molecular Weight

439.4g/mol

IUPAC Name

2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H16Cl2N2O2S2/c20-9-6-7-11-13(8-9)26-16(15(11)21)18(25)23-19-14(17(22)24)10-4-2-1-3-5-12(10)27-19/h6-8H,1-5H2,(H2,22,24)(H,23,25)

InChI Key

KMGBNHXTVWVQCJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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